An In-depth Technical Guide to the Molecular Structure of 2-(Acetyloxy)-6-methylbenzoic acid
An In-depth Technical Guide to the Molecular Structure of 2-(Acetyloxy)-6-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 2-(Acetyloxy)-6-methylbenzoic acid. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Molecular Structure and Identification
2-(Acetyloxy)-6-methylbenzoic acid, an acetylated derivative of 6-methylsalicylic acid, is a small organic molecule with potential applications in medicinal chemistry. Its core structure consists of a benzene ring substituted with a carboxylic acid group, a methyl group, and an acetyloxy group at positions 1, 2, and 6, respectively.
Below is a diagram of the molecular structure of 2-(Acetyloxy)-6-methylbenzoic acid.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-(Acetyloxy)-6-methylbenzoic acid |
| CAS Number | 31490-86-5 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| InChI | InChI=1S/C10H10O4/c1-6-4-3-5-8(14-7(2)11)9(6)10(12)13/h3-5H,1-2H3,(H,12,13) |
| InChIKey | OSRBGUCAZNZFMF-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC(=C1OC(=O)C)C(=O)O |
Physicochemical Properties
Quantitative data on the physicochemical properties of 2-(Acetyloxy)-6-methylbenzoic acid are limited in publicly available literature. The known data is summarized below.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Melting Point | 127.5-129 °C (400.5-402 K) | [1] |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Proposed Synthesis Protocol
Reaction:
6-Methylsalicylic acid + Acetic Anhydride → 2-(Acetyloxy)-6-methylbenzoic acid + Acetic acid
Materials and Reagents:
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6-Methylsalicylic acid
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Acetic anhydride
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Concentrated sulfuric acid or phosphoric acid (catalyst)
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Deionized water
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Ethanol (for recrystallization)
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Ice bath
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Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
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Stirring apparatus
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Filtration apparatus (Buchner funnel)
Procedure:
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Reaction Setup: In a round-bottom flask, combine 6-methylsalicylic acid and a molar excess of acetic anhydride.
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Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid or phosphoric acid to the mixture while stirring.
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Heating: Gently heat the mixture in a water bath at approximately 50-60°C for 10-15 minutes.
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Hydrolysis of Excess Anhydride: After the reaction is complete, cool the flask and slowly add deionized water to hydrolyze the unreacted acetic anhydride.
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Crystallization: Cool the solution in an ice bath to induce the crystallization of the product.
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Isolation: Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold deionized water.
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Recrystallization: Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to obtain pure 2-(Acetyloxy)-6-methylbenzoic acid.
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Drying: Dry the purified crystals in a desiccator.
The following diagram illustrates the proposed workflow for the synthesis.
Spectroscopic Data
Expected ¹H NMR (Proton NMR) Spectral Features:
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Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The splitting pattern will depend on their coupling with each other.
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Methyl Protons (on the ring): A singlet around δ 2.2-2.5 ppm corresponding to the methyl group attached to the benzene ring.
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Acetyl Protons: A singlet around δ 2.1-2.3 ppm corresponding to the three protons of the acetyl group.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.
Expected ¹³C NMR (Carbon NMR) Spectral Features:
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Carbonyl Carbons: Two signals in the downfield region (typically δ 160-180 ppm) for the carboxylic acid and ester carbonyl carbons.
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Aromatic Carbons: Six signals in the aromatic region (typically δ 120-150 ppm) for the carbons of the benzene ring.
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Methyl Carbon (on the ring): A signal in the aliphatic region (typically δ 15-25 ppm).
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Acetyl Carbon: A signal in the aliphatic region (typically δ 20-30 ppm).
Expected IR (Infrared) Spectral Features:
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O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
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C=O Stretch (Ester): A strong absorption band around 1760-1770 cm⁻¹.
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C-O Stretch (Ester and Carboxylic Acid): Absorptions in the region of 1000-1300 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Absorptions around 2850-3100 cm⁻¹.
Conclusion
This technical guide provides a summary of the available information on the molecular structure of 2-(Acetyloxy)-6-methylbenzoic acid. While some fundamental identification and structural data are available, there are significant gaps in the publicly accessible quantitative physicochemical and spectroscopic data for this specific isomer. The proposed synthesis protocol offers a viable route for its preparation, based on established chemical principles. Further experimental investigation is required to fully characterize this compound.
